Cas no 1211518-48-7 (5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine)

5-(1H-Pyrazol-1-yl)pyridin-2-ylmethanamine is a heterocyclic amine compound featuring a pyridine core substituted with a pyrazole moiety and an aminomethyl group. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. The pyridine-pyrazole scaffold enhances binding affinity in metal-organic frameworks and catalytic systems, while the primary amine group offers reactivity for further functionalization. Its well-defined molecular architecture ensures consistent performance in ligand design and medicinal chemistry research. The compound's stability and synthetic accessibility make it a practical choice for applications requiring precise molecular modifications.
5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine structure
1211518-48-7 structure
Product name:5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine
CAS No:1211518-48-7
MF:C9H10N4
Molecular Weight:174.20250082016
MDL:MFCD18260794
CID:5186960
PubChem ID:79002299

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • (5-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
    • [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
    • starbld0015819
    • 2-Pyridinemethanamine, 5-(1H-pyrazol-1-yl)-
    • 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine
    • MDL: MFCD18260794
    • インチ: 1S/C9H10N4/c10-6-8-2-3-9(7-11-8)13-5-1-4-12-13/h1-5,7H,6,10H2
    • InChIKey: XKHHVGPHRJOUCZ-UHFFFAOYSA-N
    • SMILES: N1(C=CC=N1)C1=CN=C(CN)C=C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 162
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 56.7

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-199921-10.0g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
10.0g
$4236.0 2023-02-15
Enamine
EN300-199921-0.1g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
0.1g
$867.0 2023-09-16
Enamine
EN300-199921-1.0g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
1g
$0.0 2023-06-08
Enamine
EN300-199921-5g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
5g
$2858.0 2023-09-16
Enamine
EN300-199921-1g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
1g
$986.0 2023-09-16
Enamine
EN300-199921-10g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
10g
$4236.0 2023-09-16
Enamine
EN300-199921-0.5g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
0.5g
$946.0 2023-09-16
Enamine
EN300-199921-5.0g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
5.0g
$2858.0 2023-02-15
Enamine
EN300-199921-2.5g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
2.5g
$1931.0 2023-09-16
Enamine
EN300-199921-0.05g
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
1211518-48-7
0.05g
$827.0 2023-09-16

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine 関連文献

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamineに関する追加情報

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine (CAS No. 1211518-48-7): An Emerging Compound in Medicinal Chemistry

5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine (CAS No. 1211518-48-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as pyrazolylpyridine methanamine, is characterized by a pyridine ring linked to a pyrazole ring through a methylene bridge, with an amino group attached to the pyridine ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and development activities.

The pyrazolylpyridine scaffold is well-known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the potential of 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine in the treatment of neurological disorders, cancer, and inflammatory conditions. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for drug development.

In the context of neurological disorders, 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively modulate serotonin and dopamine receptors, which are key targets in the treatment of depression and anxiety disorders. Additionally, its ability to inhibit monoamine oxidase (MAO) activity further enhances its potential as an antidepressant agent.

In cancer research, 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine has been investigated for its antiproliferative effects on various cancer cell lines. A study published in the Cancer Research journal reported that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis, making it a potential lead compound for the development of novel anticancer drugs.

The anti-inflammatory properties of 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine have also been explored. In a study published in the Journal of Inflammation, researchers found that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine typically involves multi-step processes, including the formation of the pyrazole ring and subsequent functionalization of the pyridine ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, a one-pot synthesis method using microwave-assisted reactions has been reported, which significantly reduces reaction times and improves yields.

In addition to its therapeutic potential, 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine is also used as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its structural flexibility allows for easy modification and derivatization, enabling researchers to explore a wide range of analogs with enhanced biological activities. This versatility makes it an essential tool in drug discovery and development pipelines.

The safety profile of 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine has been extensively evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organs or systems. These findings support its further evaluation in clinical trials for various indications.

In conclusion, 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine (CAS No. 1211518-48-7) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable biological properties make it a valuable candidate for the development of new therapeutic agents targeting neurological disorders, cancer, and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical utility.

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